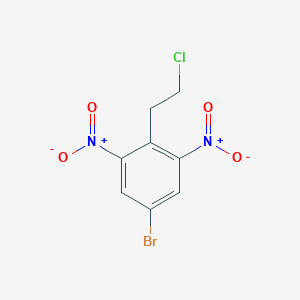
4-Bromoindol-3-il acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester is a brominated derivative of indole, specifically modified at the 4-position with a bromine atom and at the 3-position with an acetic acid methyl ester group. This structure suggests that the compound could be of interest in the field of organic chemistry due to the reactivity of the bromine atom and the potential for further functionalization at the acetic acid moiety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, they offer insights into similar bromination reactions and esterification processes that could be applied to its synthesis. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through a series of steps including bromination, oxidation, and esterification . This suggests that a similar approach could be taken for the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, starting from an indole derivative and introducing the bromine and ester groups through controlled chemical reactions.
Molecular Structure Analysis
The molecular structure of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would feature an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position would likely influence the electronic properties of the molecule, potentially activating the indole ring towards nucleophilic substitution reactions. The acetic acid methyl ester group at the 3-position would introduce an ester functional group, which is known for its versatility in chemical synthesis.
Chemical Reactions Analysis
The bromine atom in the compound is a reactive site that could participate in various chemical reactions. For example, the regioselective dibromination of methyl indole-3-carboxylate described in one of the papers indicates that bromine can be introduced in a controlled manner to indole derivatives. This reactivity could be exploited in further functionalization reactions, such as Suzuki coupling or other cross-coupling reactions, to synthesize more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would be influenced by both the bromine and ester groups. The bromine would increase the molecular weight and could affect the boiling point and density of the compound. The ester group would contribute to the compound's solubility in organic solvents and could also affect its boiling point. The presence of these functional groups would also influence the compound's spectroscopic properties, such as NMR and IR spectra, which are commonly used for identification and characterization .
Aplicaciones Científicas De Investigación
Producción Biotecnológica
El indol y sus derivados, incluido el 4-Bromoindol-3-il acetato de metilo, juegan un papel significativo en la producción biotecnológica para aplicaciones industriales . Se utilizan en la producción de colorantes naturales y tienen una bioactividad prometedora con potencial terapéutico para tratar enfermedades humanas .
Aplicaciones en Sabores y Fragancias
El indol es valorado por su aplicación en la industria alimentaria y la perfumería . Como derivado del indol, el this compound también puede tener aplicaciones potenciales en estas industrias.
Química Farmacéutica
Los indoles sustituidos, como el this compound, se consideran “estructuras privilegiadas” en la química farmacéutica debido a su alta afinidad de unión a muchos receptores . Exhiben actividades antitumorales, antibacterianas, antivirales o antifúngicas .
Síntesis de Alcaloides
Los derivados del indol son unidades frecuentes presentes en alcaloides seleccionados . El this compound podría utilizarse en la síntesis de estos alcaloides.
Señalización Bacteriana
El indol es importante en la señalización bacteriana . Como derivado del indol, el this compound puede desempeñar un papel en este proceso. Por ejemplo, la eliminación de la indol sintasa, un homólogo de la metil indole-3-acetato metiltransferasa, deterioró la formación de biopelículas, la motilidad y la virulencia de ciertas bacterias .
Tratamiento de Enfermedades Intestinales y Hepáticas
Las nuevas investigaciones sobre los indoles y sus derivados, incluido el this compound, están facilitando una mejor comprensión de su capacidad farmacológica y su aplicación en enfermedades intestinales y hepáticas .
Mecanismo De Acción
Target of Action
Methyl 4-bromoindole-3-acetate, also known as Methyl (4-bromo-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect several mechanisms, including arresting cell cycle, regulating aromatase inhibitor oestrogen receptor, inhibiting tubulin, inhibiting tyrosine kinase, inhibiting topoisomerase, and inhibiting the adaptive immune pathway nfkb/pi3/akt/mtor .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan . This suggests that the gut microbiota and diet could potentially influence the action of Methyl 4-bromoindole-3-acetate.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDTMGLWGZIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646839 |
Source


|
| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89245-37-4 |
Source


|
| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



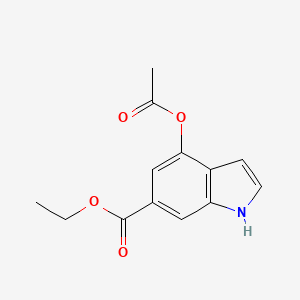

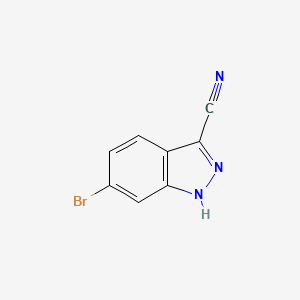
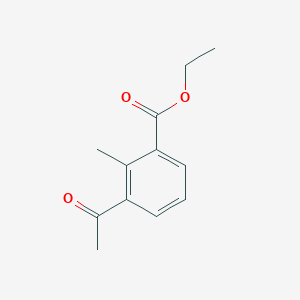
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
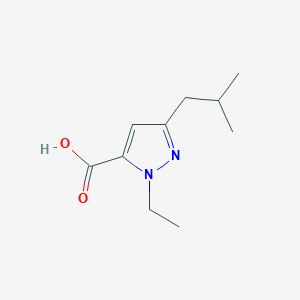
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)

